(6-Bromopyridin-3-yl)-phenylmethanamine
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Overview
Description
(6-Bromopyridin-3-yl)-phenylmethanamine is an organic compound that features a brominated pyridine ring attached to a phenylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 6-bromopyridine-3-carbaldehyde as a starting material, which is then reacted with phenylmethanamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of (6-Bromopyridin-3-yl)-phenylmethanamine may involve large-scale bromination and subsequent amination reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-3-yl)-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
(6-Bromopyridin-3-yl)-phenylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Bromopyridin-3-yl)-phenylmethanamine involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethanamine group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromopyridin-3-yl)methanol
- (6-Bromopyridin-2-yl)methanamine
- (5-Bromopyridin-3-yl)methanamine
Uniqueness
(6-Bromopyridin-3-yl)-phenylmethanamine is unique due to the presence of both a brominated pyridine ring and a phenylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H11BrN2 |
---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
(6-bromopyridin-3-yl)-phenylmethanamine |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-6-10(8-15-11)12(14)9-4-2-1-3-5-9/h1-8,12H,14H2 |
InChI Key |
TWEWAAAXFOATKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=C(C=C2)Br)N |
Origin of Product |
United States |
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